3-(9H-carbazol-9-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide
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Overview
Description
3-(9H-carbazol-9-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide is a complex organic compound that features a carbazole moiety linked to a nitrophenylmethylidene group through a propanehydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-carbazol-9-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide typically involves a multi-step process:
Formation of the Carbazole Derivative: The initial step involves the synthesis of the carbazole derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydrazide Formation: The carbazole derivative is then reacted with a hydrazine derivative to form the corresponding hydrazide.
Condensation Reaction: The final step involves the condensation of the hydrazide with a nitrophenylmethylidene compound under reflux conditions in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(9H-carbazol-9-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated carbazole derivatives.
Scientific Research Applications
3-(9H-carbazol-9-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) due to its luminescent properties.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes. Additionally, it can bind to specific proteins, altering their function and leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(9H-carbazol-9-yl)propanoic acid: Similar in structure but lacks the nitrophenylmethylidene group.
1,3-di(9H-carbazol-9-yl)benzene: Contains two carbazole units but lacks the hydrazide linkage.
9H-carbazol-3-ylmethylamine: Contains a carbazole moiety linked to an amine group.
Uniqueness
3-(9H-carbazol-9-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide is unique due to its combination of a carbazole moiety with a nitrophenylmethylidene group, providing it with distinct electronic and optical properties that are not present in the similar compounds listed above.
Properties
Molecular Formula |
C22H18N4O3 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-carbazol-9-yl-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C22H18N4O3/c27-22(24-23-15-16-6-5-7-17(14-16)26(28)29)12-13-25-20-10-3-1-8-18(20)19-9-2-4-11-21(19)25/h1-11,14-15H,12-13H2,(H,24,27)/b23-15+ |
InChI Key |
MOECRYVMRBATQQ-HZHRSRAPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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